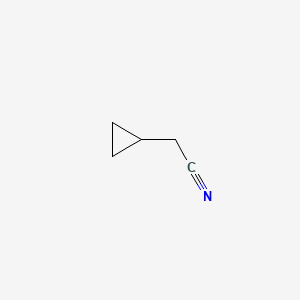

Cyclopropylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c6-4-3-5-1-2-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUQRRGKJKMEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349180 | |

| Record name | cyclopropylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6542-60-5 | |

| Record name | cyclopropylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Strained Ring and a Reactive Moiety

An In-Depth Technical Guide to Cyclopropylacetonitrile (CAS No. 6542-60-5)

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 6542-60-5) is a versatile bifunctional organic intermediate that has garnered significant interest in the fields of pharmaceutical and agrochemical synthesis.[1][2] This seemingly simple molecule, with a molecular formula of C₅H₇N, uniquely combines the steric and electronic properties of a cyclopropyl ring with the synthetic versatility of a nitrile functional group.[3] The inherent ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) results in shorter, stronger C-H bonds and C-C bonds with enhanced π-character, a feature that profoundly influences the molecule's reactivity and its utility in drug design.[4]

In medicinal chemistry, the incorporation of a cyclopropyl group is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, improve potency, and reduce off-target effects.[5][4] The cyclopropyl ring can act as a rigid scaffold, locking a molecule into a bioactive conformation, and its C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][6] this compound serves as a key building block for introducing this valuable motif into more complex molecular architectures.[3] The nitrile group, for its part, is a synthetic chameleon, readily transformed into amines, carboxylic acids, ketones, and other functional groups, making it an invaluable handle for molecular elaboration.[3][7]

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for professionals in drug discovery and chemical development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its effective handling, reaction design, and analytical characterization.

Physical and Chemical Properties

This compound is a clear, colorless to pale yellow liquid under standard conditions.[1][8] It is miscible with water and common organic solvents such as methylene chloride and alcohols, which facilitates its use in a variety of reaction media.[1]

| Property | Value | Source(s) |

| CAS Number | 6542-60-5 | [9] |

| Molecular Formula | C₅H₇N | [9] |

| Molecular Weight | 81.12 g/mol | [9] |

| Boiling Point | 142-144 °C (lit.) | [1][10] |

| Density | 0.878 g/mL at 25 °C (lit.) | [10] |

| Refractive Index (n20/D) | 1.4235 (lit.) | [1][10] |

| Flash Point | 43.9 °C (111.0 °F) - closed cup | |

| Solubility | Miscible with water, methylene chloride, alcohols | [1] |

| Appearance | Clear colorless to pale yellow liquid | [8] |

Spectroscopic Analysis

Spectroscopic data is critical for confirming the identity and purity of this compound. The key distinguishing features in its NMR and IR spectra are outlined below.

| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency | Rationale & Notes |

| ¹H-NMR | Cyclopropyl (CH) | ~1.15-1.00 ppm (m, 1H) | The methine proton on the cyclopropyl ring is coupled to the four adjacent methylene protons, resulting in a complex multiplet.[11] |

| Cyclopropyl (CH₂) | ~0.79-0.70 ppm (m, 2H) & ~0.35-0.30 ppm (m, 2H) | The four methylene protons on the cyclopropyl ring are diastereotopic and exhibit complex splitting patterns in the highly shielded upfield region, a hallmark of the cyclopropyl group.[11] | |

| Methylene (-CH₂CN) | ~2.41-2.33 ppm (d, 2H) | These protons are adjacent to the electron-withdrawing nitrile group and coupled to the cyclopropyl methine proton, appearing as a doublet.[11] | |

| ¹³C-NMR | Nitrile (-C≡N) | ~118-122 ppm | The nitrile carbon is characteristically found in this region of the spectrum.[12][13] |

| Methylene (-CH₂CN) | ~20-25 ppm | The methylene carbon attached to the nitrile. | |

| Cyclopropyl (CH) | ~10-15 ppm | The methine carbon of the cyclopropyl ring. | |

| Cyclopropyl (CH₂) | ~3-8 ppm | The methylene carbons of the cyclopropyl ring appear at a highly shielded (upfield) chemical shift.[13] | |

| IR Spectroscopy | Nitrile (-C≡N Stretch) | ~2240-2260 cm⁻¹ (Medium, Sharp) | This is a characteristic and easily identifiable peak for the nitrile functional group.[14] |

| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | Typical for the methylene group. | |

| C-H Stretch (Cyclopropyl) | ~3000-3100 cm⁻¹ | The C-H bonds on the cyclopropyl ring often appear at slightly higher wavenumbers than typical alkane C-H bonds.[14] |

Synthesis of this compound

The reliable synthesis of this compound is crucial for its availability as a building block. Several methods have been reported, with the most common routes starting from either cyclopropylmethyl halides or cyclopropylacetaldehyde oxime.

Synthesis via Nucleophilic Substitution

A prevalent industrial method involves the reaction of a cyclopropylmethyl halide (e.g., bromide or chloride) with an alkali metal cyanide, often facilitated by a phase-transfer catalyst.[15] This approach leverages the classic Sₙ2 reaction to introduce the nitrile functionality.

Causality Behind Experimental Choices:

-

Phase-Transfer Catalyst (PTC): The cyanide salt is water-soluble, while the alkyl halide is organic-soluble. A PTC, such as tetrabutylammonium bromide (TBAB), is essential to transport the cyanide nucleophile across the phase boundary into the organic layer where the reaction occurs, dramatically increasing the reaction rate.[15]

-

Solvent System: A biphasic water-organic solvent system is used to dissolve both the ionic and organic reactants.

-

Temperature Control: The reaction of cyclopropanemethanol with aqueous HBr to form the starting halide is exothermic and typically conducted at low temperatures (-5 to 10 °C) to minimize the formation of rearranged byproducts like cyclobutyl and homoallyl halides.[15]

Synthesis via Dehydration of an Oxime

An alternative laboratory-scale synthesis involves the dehydration of cyclopropylacetaldehyde oxime. This method avoids the use of cyanide salts directly in the final step.[11]

Detailed Protocol: Synthesis from Cyclopropylacetaldehyde Oxime[13]

This protocol describes a self-validating system where reaction completion can be monitored, and the product is purified to a defined standard.

-

Reaction Setup: To a 50 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, charge cyclopropylacetaldehyde oxime (16.8 g, 0.17 mol) and ethyl acetate (20 mL) as the solvent.

-

Reagent Addition: While stirring, add acetic anhydride (18.2 g, 0.18 mol) dropwise to the mixture over 30 minutes. Maintain the internal temperature at approximately 25 °C. An exothermic reaction may be observed; use a water bath for cooling if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting oxime.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Distill off the ethyl acetate and excess acetic anhydride under reduced pressure.

-

Purification: Purify the resulting crude residue by vacuum distillation (e.g., 75 °C at 110 mmHg) to yield pure this compound (Typical yield: ~77%).

-

Characterization: Confirm the identity and purity of the product using ¹H-NMR, ¹³C-NMR, and IR spectroscopy, comparing the obtained data with the reference values in Section 1.2.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the cyclopropyl ring and the nitrile group.

The Dual Electronic Nature of the Cyclopropyl Group

The cyclopropyl ring exhibits a unique electronic character that is crucial to its function in synthesis and drug design. Due to the high p-character of its C-C bonds (Walsh orbitals), it can act as a π-electron donor through resonance, stabilizing adjacent carbocations or electron-deficient centers.[8][16] This is analogous to the behavior of a vinyl group. Concurrently, due to the sp²-like hybridization of its carbons, it acts as a weak electron-withdrawing group inductively.[8]

This dual nature makes the α-protons on the methylene group (adjacent to the nitrile) sufficiently acidic to be removed by a strong base, enabling α-alkylation and arylation reactions.[10]

Key Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important groups.

A. Hydrolysis to Cyclopropylacetic Acid: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This is a fundamental transformation for converting this compound into another valuable building block, cyclopropylacetic acid.[7][17]

Detailed Protocol: Acid-Catalyzed Hydrolysis

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 eq.) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). Caution: The addition of acid to water is highly exothermic.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the oily nitrile layer and the formation of a homogeneous solution.[17]

-

Workup: Cool the reaction mixture in an ice bath and carefully neutralize it with a suitable base (e.g., NaOH solution).

-

Extraction: Acidify the solution with concentrated HCl and extract the product, cyclopropylacetic acid, with an organic solvent like diethyl ether.

-

Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude acid can be further purified by distillation.[17]

B. Reduction to 2-Cyclopropylethanamine: The reduction of the nitrile group provides access to primary amines, which are critical components of many pharmaceutical agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[7]

Detailed Protocol: Reduction with LiAlH₄

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of LiAlH₄ (a molar excess, e.g., 1.5 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Addition: Cool the suspension in an ice bath. Slowly add a solution of this compound (1 eq.) in the same anhydrous solvent dropwise, maintaining a low temperature. Caution: The reaction is highly exothermic and generates hydrogen gas.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux to ensure the reaction goes to completion.

-

Quenching (Fieser workup): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL of H₂O, 'x' mL of 15% NaOH, and '3x' mL of H₂O). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Isolation: Stir the resulting mixture until a white precipitate forms. Filter the mixture and wash the solid thoroughly with the ether solvent.

-

Purification: Combine the filtrate and washings. The solvent can be removed by distillation to yield the crude 2-cyclopropylethanamine, which can be further purified by distillation.

Applications in Drug Development and Medicinal Chemistry

The primary value of this compound lies in its role as a precursor to molecules containing the cyclopropylmethyl motif (C₃H₅-CH₂-).[][19] The cyclopropyl group is not merely a passive spacer; it actively contributes to the pharmacological profile of a drug molecule.

The "Cyclopropyl Effect" in Medicinal Chemistry

The incorporation of a cyclopropyl ring, often via intermediates like this compound, can confer several advantages:

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring have a higher bond dissociation energy compared to their acyclic counterparts. This makes them more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[5][6] Replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl group can significantly increase a drug's half-life.[5]

-

Improved Potency and Binding: The rigid, planar nature of the cyclopropyl ring can act as a conformational restraint, reducing the entropic penalty of binding to a biological target by pre-organizing the molecule in its bioactive conformation.[4]

-

Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisostere for other groups like gem-dimethyl or vinyl groups to fine-tune properties such as lipophilicity (LogP) and basicity (pKa), which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][4]

-

Reduced Off-Target Effects: By improving the conformational fit for the intended target and altering metabolic pathways, the cyclopropyl group can help minimize binding to unintended proteins, thereby reducing the risk of side effects.[4]

Metabolism and Potential Liabilities

While often used to block metabolism, the cyclopropyl group is not inert. When attached directly to an amine, it can be susceptible to CYP-mediated oxidation, which can lead to ring-opening and the formation of reactive intermediates.[6] This bioactivation pathway was implicated in the hepatotoxicity of the antibiotic trovafloxacin.[6] Therefore, while this compound is a valuable tool, medicinal chemists must carefully consider the molecular context in which the resulting cyclopropyl group is placed to avoid potential metabolic liabilities.

Safety, Handling, and Storage

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5] Proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat. All handling should be performed in a well-ventilated chemical fume hood.[3][20]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition, including heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][5]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. The recommended storage temperature is often room temperature, away from incompatible materials such as strong oxidizing agents.[3][6]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician.[3]

-

Eye Contact: Flush eyes with water as a precaution.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[3]

-

Conclusion

This compound stands out as a strategically important chemical intermediate. Its value is derived not just from the individual reactivities of its nitrile and cyclopropyl components, but from the synergistic interplay between them. The unique electronic properties conferred by the strained ring, combined with the synthetic flexibility of the nitrile, provide chemists with a powerful tool to construct complex molecules. For professionals in drug development, it offers a reliable and efficient entry point for incorporating the cyclopropyl moiety—a proven scaffold for enhancing the potency, stability, and overall pharmacokinetic profile of therapeutic agents. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in the pursuit of novel chemical entities.

References

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

P212121 Store. (n.d.). This compound | CAS 6542-60-5 | C5H7N. Retrieved from [Link]

-

ACS Publications. (2018). Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. The Journal of Organic Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

ACS Publications. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. Retrieved from [Link]

-

ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound CAS 6542-60-5: Your Essential Fine Chemical Intermediate for Synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. Retrieved from [Link]

-

SciSpace. (n.d.). Microbial metabolism of nitriles and its biotechnological potential. Retrieved from [Link]

-

NCBI. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

-

PubMed. (2005). Nitrile anion cyclization with epoxysilanes followed by Brook rearrangement/ring-opening of cyclopropane nitriles/alkylation. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Nitrile biosynthesis in nature: how and why?. Natural Product Reports. Retrieved from [Link]

-

ChemRxiv. (n.d.). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). Retrieved from [Link]

- Google Patents. (n.d.). Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.

-

Reddit. (2016). Cyclopropyl nitriles are stable?!?!?!. r/chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

-

RCSI Repository. (n.d.). Natural products containing the nitrile functional group and their biological activities. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of this compound.

-

NCBI. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. Retrieved from [Link]

-

Journal of Chinese Pharmaceutical Sciences. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

-

YouTube. (2023). Cyclopropyl as a Neighboring group. Retrieved from [Link]

Sources

- 1. store.p212121.com [store.p212121.com]

- 2. nbinno.com [nbinno.com]

- 3. a2bchem.com [a2bchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. EP1171421B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 19. This compound | 6542-60-5 | Benchchem [benchchem.com]

- 20. researchgate.net [researchgate.net]

physical properties of Cyclopropylacetonitrile

An In-depth Technical Guide to the Physical Properties of Cyclopropylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key chemical intermediate whose unique structural features—a strained cyclopropyl ring coupled with a reactive nitrile group—make it a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2][3][4] A thorough understanding of its physical properties is paramount for its safe handling, effective use in reaction scale-up, and for the purification of its derivatives. This guide provides a comprehensive overview of the core physical characteristics of this compound, discusses variations in reported data, and presents a standardized protocol for the determination of its refractive index, a critical parameter for quality control.

Introduction: The Significance of a Strained Ring Nitrile

The cyclopropyl moiety is a highly sought-after motif in medicinal chemistry. Its incorporation into a molecular structure can significantly impact a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This compound serves as a readily available starting material for introducing this valuable group. It acts as an organic intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs.[1][2][3]

The nitrile group offers versatile reactivity, capable of being hydrolyzed to carboxylic acids, reduced to amines, or participating in a variety of carbon-carbon bond-forming reactions. The combination of these two functionalities in a relatively small molecule underscores the importance of having well-characterized physical data to support its application in complex synthetic routes.

Molecular and Chemical Identity

A precise identification of a chemical substance is the foundation of all scientific work. The universally recognized identifiers for this compound are detailed below.

| Identifier | Value | Source(s) |

| Chemical Name | 2-Cyclopropylacetonitrile | [1][5] |

| CAS Number | 6542-60-5 | [1][2][5][6][7][8] |

| Molecular Formula | C₅H₇N | [1][2][5][6][7][8] |

| Molecular Weight | 81.12 g/mol | [2][5][6][8][9] |

| SMILES | N#CCC1CC1 | [9][10] |

| InChIKey | FAUQRRGKJKMEIW-UHFFFAOYSA-N | [1][3][5][9] |

Core Physical Properties: A Comprehensive Data Summary

The physical properties of this compound have been reported across various commercial and database sources. The following table summarizes these key parameters. It is crucial for researchers to note the variations in reported values, which can often be attributed to differences in sample purity (typically ≥96-98%) and the specific experimental conditions under which the measurements were taken.[6][10]

| Property | Reported Value(s) | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [3][10][11] |

| Boiling Point | 142-144 °C (lit.) | [1][2][3][9][11] |

| 159.8 ± 9.0 °C at 760 mmHg | [7][12] | |

| Density | 0.878 g/mL at 25 °C (lit.) | [3][9][11] |

| 0.89 g/mL | [1][2] | |

| 1.0 ± 0.1 g/cm³ | [7][12] | |

| Refractive Index | n20/D 1.4235 (lit.) | [3][9] |

| 1.4245 | [1][2] | |

| 1.4220-1.4270 @ 20°C | [10] | |

| Flash Point | 43 °C (109.4 °F) | [1][2] |

| 43.89 °C (111.0 °F) - closed cup | [9][11] | |

| 44 °C | ||

| 57.4 ± 3.8 °C | [7][12] | |

| Solubility | Miscible with water, methylene chloride, and alcohols | [1][2][3][7] |

Expert Insight: The discrepancies observed, particularly in boiling point and density, highlight the importance of in-house verification of physical constants for any new batch of a reagent. Purity is the most significant factor; trace impurities can form azeotropes, altering the boiling point, or affect density measurements. For high-precision work, it is recommended to purify the material via distillation and characterize it before use.

Safety, Handling, and Storage

This compound is classified as a flammable liquid and presents several health hazards.[5][9][11] Adherence to strict safety protocols is mandatory.

-

Hazards:

-

Flammability: Flammable liquid and vapor (GHS Category 3).[3][5] Keep away from heat, sparks, open flames, and hot surfaces.[3][9] Containers may explode when heated.[13]

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. Some data suggests it may be toxic in contact with skin and is suspected of causing genetic defects.[5]

-

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is required.[9][11][12] All handling should be performed in a well-ventilated fume hood.[13]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][11] The recommended storage temperature is often between 2-8°C.[3][4] Keep containers tightly closed to prevent moisture contamination and evaporation.[11]

Experimental Protocol: Determination of Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance. It provides a rapid and non-destructive method for quality control. This protocol describes the standardized procedure for its measurement using an Abbe refractometer.

Causality: The refractive index arises from the slowing of light as it passes from a vacuum (or air) into a denser medium, like our liquid sample. This change in speed causes the light to bend, and the angle of this bending is directly related to the substance's molecular structure and density. Impurities will alter the bulk properties of the liquid, leading to a deviation from the expected refractive index.

Methodology:

-

System Calibration:

-

Turn on the refractometer and the attached circulating water bath. Set the bath to precisely 20.0°C. Allow 15-20 minutes for the temperature of the refractometer prisms to equilibrate.

-

Calibrate the instrument using a certified refractive index standard, such as distilled water (n²⁰/D = 1.3330). Apply a drop of water to the lower prism, close the prism assembly, and adjust the optics until the dividing line is sharp and centered. If the reading does not match the standard, adjust the calibration screw as per the instrument's manual.

-

-

Sample Preparation & Application:

-

Ensure the this compound sample has been stored correctly and has thermally equilibrated to room temperature.

-

Using a clean Pasteur pipette, draw a small amount of the sample.

-

Open the prism assembly of the calibrated refractometer. Clean the surfaces of both the upper and lower prisms with ethanol or isopropanol using a lint-free lens tissue. Allow the solvent to fully evaporate.

-

Apply 2-3 drops of this compound to the center of the lower prism. Avoid touching the prism surface with the pipette tip.

-

-

Measurement:

-

Close the prism assembly firmly but gently. The liquid should spread evenly to form a thin film.

-

Look through the eyepiece. Rotate the coarse adjustment knob until the light field becomes visible, typically showing a dark lower half and a light upper half.

-

Fine-tune the adjustment knob to bring the dividing line into sharp focus.

-

If a colored fringe is observed at the dividing line, turn the chromaticity adjustment knob until the fringe disappears and the line becomes a sharp, black-and-white boundary.

-

Align the sharp dividing line precisely with the center of the crosshairs in the eyepiece.

-

-

Data Recording & Cleaning:

-

Press the "Read" button or look at the internal scale to obtain the refractive index value. Record the value to four decimal places, along with the measurement temperature (e.g., n²⁰/D = 1.4235).

-

Perform the measurement in triplicate to ensure reproducibility.

-

Immediately after recording the final measurement, open the prisms and thoroughly clean both surfaces with a suitable solvent and lens tissue to prevent residue from affecting subsequent measurements.

-

This self-validating protocol, through initial calibration and triplicate readings, ensures the accuracy and trustworthiness of the obtained physical constant.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a liquid chemical intermediate like this compound, ensuring data integrity and safety.

Caption: Workflow for Physical Property Characterization.

Conclusion

This compound is a flammable, colorless to pale yellow liquid with a boiling point in the range of 142-144 °C and a density of approximately 0.878 g/mL at 25 °C.[3][9][11] Its miscibility with water and common organic solvents makes it a versatile reagent.[1][2][7] The data presented in this guide, sourced from established chemical suppliers and databases, provides a robust foundation for researchers. However, the observed variations in reported values underscore the critical need for independent verification of physical constants as a standard quality control measure in any research or development setting. Safe handling practices are essential due to its flammability and potential toxicity.[5][9][11]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643447, this compound. PubChem. [Link]

-

P212121 Store. (n.d.). This compound | CAS 6542-60-5. P212121 Store. [Link]

-

Chemsrc. (n.d.). This compound | CAS#:6542-60-5. Chemsrc. [Link]

-

Capot Chemical. (n.d.). 6542-60-5 | this compound. Capot Chemical. [Link]

-

AA Blocks. (n.d.). 2-Cyclopropylacetonitrile | 6542-60-5. AA Blocks. [Link]

-

Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd. [Link]

Sources

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. store.p212121.com [store.p212121.com]

- 3. This compound | 6542-60-5 [chemicalbook.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. This compound 97 6542-60-5 [sigmaaldrich.com]

- 10. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. This compound | CAS#:6542-60-5 | Chemsrc [chemsrc.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the GC-MS Analysis of Cyclopropylacetonitrile

This guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of cyclopropylacetonitrile (CAS RN: 6542-60-5). This compound is a significant building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its unique strained cyclopropyl ring imparts distinct chemical properties that are of great interest in drug discovery.[1] Accurate and reliable analytical methods are therefore crucial for its characterization, purity assessment, and quantification in various matrices.

This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of the methodologies involved in the GC-MS analysis of this compound. The guide will delve into the causal reasoning behind experimental choices, providing field-proven insights to ensure scientific integrity and robust analytical outcomes.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful GC-MS method. This compound is a colorless to light yellow liquid with a boiling point ranging from 142-144 °C.[2][3] Its volatility makes it an ideal candidate for gas chromatography.

| Property | Value | Source |

| CAS Number | 6542-60-5 | [3][4][5] |

| Molecular Formula | C₅H₇N | [4][5][6] |

| Molecular Weight | 81.12 g/mol | [3][4][5] |

| Boiling Point | 142-144 °C | [2][3] |

| Density | 0.878 g/mL at 25 °C | [2][3] |

| Flash Point | 43.89 °C | [2] |

| Solubility | Miscible with water, methylene chloride, and alcohols.[3] | ChemSCene, ChemicalBook |

Experimental Workflow: From Sample to Data

The overall process for the GC-MS analysis of this compound can be visualized as a sequential workflow, starting from sample preparation and culminating in data analysis and reporting. Each stage must be carefully optimized to ensure the accuracy and reliability of the results.

Figure 1: A generalized workflow for the GC-MS analysis of this compound.

Rigorous Sample Preparation: The Foundation of Accurate Analysis

The primary objective of sample preparation for the GC-MS analysis of this compound is to ensure the sample is in a form that is compatible with the instrument, free from interfering matrix components, and at a concentration suitable for detection. Given that this compound is a relatively volatile and stable compound, sample preparation is often straightforward.

Choice of Solvent

The selection of an appropriate solvent is critical. The solvent should be volatile, of high purity, and should not co-elute with the analyte.

-

Recommended Solvents: Dichloromethane, ethyl acetate, hexane, or methanol are suitable choices.[7]

-

Rationale: These solvents are volatile, ensuring they do not cause large, tailing solvent peaks that could obscure the analyte peak. They are also compatible with common GC capillary column stationary phases. Water should be avoided as a final solvent for direct GC injection.[7]

Detailed Protocol for Sample Preparation

This protocol is designed to be a self-validating system, ensuring that the final sample is of high quality for GC-MS analysis.

Objective: To prepare a clear, particulate-free solution of this compound in a volatile organic solvent at a concentration suitable for GC-MS analysis (approximately 1-10 µg/mL).[7]

Materials:

-

This compound standard or sample

-

High-purity volatile organic solvent (e.g., dichloromethane)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible) or a centrifuge

-

2 mL autosampler vials with septa caps

Step-by-Step Procedure:

-

Initial Dilution: Accurately weigh a known amount of the this compound standard or sample and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution.

-

Working Solution Preparation: Perform serial dilutions from the stock solution to achieve a final working concentration in the range of 1-10 µg/mL. This concentration range is generally suitable for achieving a good signal-to-noise ratio without overloading the GC column.[7]

-

Removal of Particulates:

-

Filtration: Filter the final working solution through a 0.22 or 0.45 µm syringe filter directly into a 2 mL autosampler vial. This step is crucial to prevent blockage of the GC injector and contamination of the column.

-

Centrifugation (Alternative): If the sample contains suspended solids, centrifuge the solution at a moderate speed (e.g., 5000 rpm for 5 minutes) and carefully transfer the supernatant to an autosampler vial.

-

-

Vial Sealing: Securely cap the vial with a septum cap to prevent evaporation of the volatile solvent and analyte.

-

Blank Preparation: Prepare a solvent blank using the same batch of solvent and an empty vial to check for any background contamination.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters: A Proposed Method

| Parameter | Recommended Setting | Rationale and Expert Insights |

| GC System | Agilent 8890 GC or equivalent | A modern, reliable GC system is essential for reproducible results. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | A single quadrupole mass spectrometer provides the necessary sensitivity and selectivity for this analysis. |

| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A mid-polarity column like a DB-5ms provides a good balance of selectivity for a wide range of compounds, including nitriles. For potentially better peak shape with this polar analyte, a column with a slightly more polar phase (e.g., DB-17ms) could also be evaluated. |

| Injector | Split/Splitless | |

| Injector Temperature | 250 °C | This temperature ensures the rapid and complete volatilization of this compound without thermal degradation. |

| Injection Mode | Split (e.g., 50:1) | For initial screening and qualitative analysis, a split injection prevents column overloading and ensures sharp peaks. For trace analysis, a splitless injection can be employed. |

| Injection Volume | 1 µL | A standard injection volume that is appropriate for most capillary GC systems. |

| Carrier Gas | Helium | Helium is the most common and reliable carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer. |

| Flow Rate | 1.0 mL/min (Constant Flow) | This flow rate is optimal for a 0.25 mm ID column, providing a good balance between analysis speed and chromatographic resolution. |

| Oven Temperature Program | Initial: 50 °C (hold for 2 min) Ramp: 10 °C/min to 200 °C Hold: 2 min | The initial temperature and hold time allow for good focusing of the analyte at the head of the column. The temperature ramp is sufficient to elute this compound in a reasonable time with good peak shape. The final hold ensures that any less volatile impurities are eluted from the column. |

| MS Transfer Line Temp. | 280 °C | This temperature prevents the condensation of the analyte as it transfers from the GC to the MS. |

| Ion Source Temperature | 230 °C | A standard ion source temperature that promotes efficient ionization while minimizing thermal degradation. |

| Ionization Mode | Electron Ionization (EI) | EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation. |

| Electron Energy | 70 eV | The standard electron energy for EI, which provides consistent and extensive fragmentation. |

| Mass Scan Range | m/z 35-150 | This mass range covers the molecular ion of this compound (m/z 81) and its expected fragment ions. |

| Acquisition Mode | Full Scan | For qualitative analysis and identification, full scan mode is used to obtain the complete mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity. |

Data Analysis and Interpretation: Unraveling the Mass Spectrum

The mass spectrum of a compound provides a unique fingerprint based on its fragmentation pattern upon electron ionization. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is an invaluable tool for its identification.[4]

The Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

Sources

- 1. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Cyclopropanecarbonitrile [webbook.nist.gov]

- 6. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Data Interpretation of Cyclopropylacetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylacetonitrile is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its unique structural motif, featuring a strained cyclopropyl ring adjacent to a nitrile functional group, imparts specific chemical reactivity and physical properties. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering a holistic interpretation grounded in fundamental spectroscopic principles.

Molecular Structure and Physicochemical Properties

This compound (C₅H₇N) possesses a distinct molecular architecture that directly influences its spectral output. The molecule consists of a three-membered cyclopropane ring bonded to a methylene (-CH₂) group, which in turn is attached to a nitrile (-C≡N) functional group. This combination of a highly strained aliphatic ring and a strongly electron-withdrawing cyano group creates a unique electronic environment for each atom, which is reflected in the spectral data.

| Property | Value | Source |

| Molecular Formula | C₅H₇N | PubChem[2] |

| Molecular Weight | 81.12 g/mol | PubChem[2] |

| CAS Number | 6542-60-5 | ChemicalBook[1] |

| Boiling Point | 142-144 °C | Sigma-Aldrich[3] |

| Density | 0.878 g/mL at 25 °C | Sigma-Aldrich[3] |

| Refractive Index | n20/D 1.4235 | Sigma-Aldrich[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized approach to sample preparation is critical for acquiring high-quality, reproducible NMR data.[4]

Objective: To prepare a solution of this compound suitable for ¹H and ¹³C NMR analysis and acquire the spectra.

Materials:

-

This compound (97% purity or higher)[3]

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pasteur pipette or syringe with a blunt needle

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a small vial. The concentration should be around 10-50 mM for ¹H NMR and 50-200 mM for ¹³C NMR.[1]

-

Ensure complete dissolution by vortexing the vial gently.

-

Using a Pasteur pipette or syringe, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine, adjusting the depth according to the spectrometer's guide.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Following the ¹H acquisition, acquire the proton-decoupled ¹³C NMR spectrum.

-

Figure 1: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule. The upfield region is dominated by the signals of the cyclopropyl protons, a hallmark of such strained ring systems.[5]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4, H-5 | 0.30 - 0.35 | Multiplet | 2H | CH₂ (cyclopropyl, cis to CH₂CN) |

| H-2, H-3 | 0.70 - 0.79 | Multiplet | 2H | CH₂ (cyclopropyl, trans to CH₂CN) |

| H-1 | 1.00 - 1.15 | Multiplet | 1H | CH (cyclopropyl) |

| H-6 | 2.33 - 2.41 | Doublet (J=6.92 Hz) | 2H | CH₂ (methylene) |

| (Source: ChemicalBook, 270 MHz, CDCl₃)[2] |

-

Causality of Chemical Shifts: The protons on the cyclopropyl ring (H-1, H-2, H-3, H-4, H-5) are significantly shielded and appear at unusually high field (0.30-1.15 ppm). This is due to the anisotropic magnetic field generated by the ring currents within the strained cyclopropane system.[5] The methylene protons (H-6), being adjacent to the electron-withdrawing nitrile group, are deshielded and appear further downfield (2.33-2.41 ppm).[6]

-

Spin-Spin Coupling: The methylene protons (H-6) appear as a doublet due to coupling with the single methine proton (H-1) on the cyclopropyl ring. The complex multiplet patterns for the cyclopropyl protons arise from both geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments. For this compound, four distinct signals are observed.

| Chemical Shift (δ, ppm) | Assignment |

| 5.6 | C-2, C-3 (CH₂) |

| 11.2 | C-1 (CH) |

| 16.4 | C-4 (CH₂) |

| 118.6 | C-5 (C≡N) |

| (Source: Spectral Database for Organic Compounds, SDBS) |

-

Causality of Chemical Shifts: Similar to the ¹H NMR, the cyclopropyl carbons (C-1, C-2, C-3) are highly shielded and resonate at a high field (5.6-11.2 ppm). The methylene carbon (C-4) is slightly deshielded in comparison. The most downfield signal at 118.6 ppm is characteristic of a nitrile carbon, which typically appears in the 110-125 ppm range.[7] The sp-hybridization and the electronegativity of the nitrogen atom contribute to this chemical shift.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is dominated by a strong, sharp absorption characteristic of the nitrile group.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a modern IR sampling technique that requires minimal sample preparation, making it ideal for rapid analysis of liquids like this compound.[8]

Objective: To obtain the IR spectrum of neat this compound using an ATR accessory.

Materials:

-

This compound

-

FTIR spectrometer with a diamond ATR accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Collect a background spectrum of the empty ATR crystal. This will account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

-

-

Sample Spectrum:

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

Collect the sample spectrum.

-

-

Cleanup:

-

Clean the ATR crystal thoroughly using a lint-free wipe moistened with isopropanol.

-

Allow the crystal to dry completely.

-

Figure 2: Experimental workflow for acquiring an ATR-IR spectrum.

IR Spectral Interpretation

The key diagnostic feature in the IR spectrum of this compound is the nitrile stretch.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2963, 2873 | Medium | C-H stretch (sp³ C-H) |

| 2250 | Strong, Sharp | C≡N stretch (Nitrile) |

| 1450 | Medium | CH₂ scissoring |

| (Source: Spectral Database for Organic Compounds, SDBS) |

-

Nitrile (C≡N) Stretch: The most prominent peak is the strong, sharp absorption at 2250 cm⁻¹. This is highly characteristic of the C≡N triple bond stretch in a nitrile.[9] Its intensity is due to the large change in dipole moment during the stretching vibration, and its position in a relatively uncongested region of the spectrum makes it an unambiguous identifier for the nitrile functional group.

-

C-H Stretches: The peaks at 2963 and 2873 cm⁻¹ are typical for sp³ C-H stretching vibrations from the methylene and cyclopropyl groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for ionization and detection.

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument with an electron ionization source

-

Autosampler vial with insert

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~10 µg/mL) in a suitable volatile solvent.[6]

-

Transfer the solution to a GC autosampler vial.

-

-

Instrument Setup and Analysis:

-

Set up an appropriate GC temperature program to ensure good separation and peak shape. A typical program might start at 50 °C and ramp up to 200 °C.

-

Set the injector temperature to ~250 °C.

-

Set the mass spectrometer to scan a mass range of m/z 35-200.

-

Inject the sample into the GC-MS system.

-

Mass Spectrum Interpretation

The EI mass spectrum shows the relative abundance of ions produced upon electron impact.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 81 | 25 | [M]⁺ (Molecular Ion) |

| 80 | 40 | [M-H]⁺ |

| 54 | 75 | [M-HCN]⁺ |

| 53 | 45 | [C₄H₅]⁺ |

| 41 | 100 | [C₃H₅]⁺ (Base Peak) |

| 39 | 60 | [C₃H₃]⁺ |

| (Source: Spectral Database for Organic Compounds, SDBS) |

-

Molecular Ion Peak: The peak at m/z 81 corresponds to the molecular weight of this compound, confirming its molecular formula.[2] Its moderate intensity is common for nitriles.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues.[8]

-

Base Peak (m/z 41): The most abundant ion is at m/z 41, which corresponds to the stable cyclopropylcarbinyl or allyl cation ([C₃H₅]⁺), formed by the loss of the acetonitrile radical.

-

m/z 80: Loss of a single hydrogen atom from the molecular ion gives the [M-H]⁺ peak.

-

m/z 54: This significant peak results from the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion, a common fragmentation pathway for nitriles.

-

Figure 3: Key fragmentation pathways of this compound in EI-MS.

Integrated Spectral Analysis and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation of the this compound structure.

-

MS establishes the molecular formula (C₅H₇N) with a molecular ion peak at m/z 81.

-

IR spectroscopy confirms the presence of a nitrile functional group (C≡N) with its characteristic strong, sharp absorption at 2250 cm⁻¹.

-

¹³C NMR shows four distinct carbon environments, consistent with the molecular structure, including the diagnostic nitrile carbon at 118.6 ppm and the highly shielded cyclopropyl and methylene carbons.

-

¹H NMR provides the final, detailed confirmation. It shows the correct number of protons in distinct chemical environments, with integrations matching the proton count for each group. The characteristic upfield shifts of the cyclopropyl protons and the coupling pattern between the methylene and cyclopropyl methine protons solidify the connectivity of the molecule.

Conclusion

The spectral data of this compound are a direct reflection of its unique molecular structure. The strained, electron-rich cyclopropyl ring and the electron-withdrawing nitrile group create distinct and readily interpretable signatures in NMR, IR, and mass spectrometry. By systematically analyzing the chemical shifts, coupling constants, characteristic absorptions, and fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. This guide provides the foundational knowledge and practical protocols necessary for robust spectral interpretation, ensuring data integrity in research and development settings.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 643447, this compound." PubChem, [Link]. Accessed December 30, 2025.

-

SpectraBase. "Cyclopropanecarbonitrile." Wiley-VCH GmbH, [Link]. Accessed December 30, 2025.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. "Spectral Database for Organic Compounds (SDBS)." SDBS, [Link]. Accessed December 30, 2025.

-

SpectraBase. "2-Cyclopropylacetonitrile." John Wiley & Sons, Inc., [Link]. Accessed December 30, 2025.

-

LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link]. Accessed December 30, 2025.

-

Fiveable. "Spectroscopy of Carboxylic Acids and Nitriles." Fiveable, [Link]. Accessed December 30, 2025.

-

University of Calgary. "Ch20: Spectroscopy Analysis : Nitriles." University of Calgary, [Link]. Accessed December 30, 2025.

-

Doc Brown's Chemistry. "mass spectrum of cyclopropane C3H6 fragmentation pattern." Doc Brown's Chemistry, [Link]. Accessed December 30, 2025.

-

Human Metabolome Database. "13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666)." HMDB, [Link]. Accessed December 30, 2025.

-

LibreTexts. "6.6: ¹H NMR Spectra and Interpretation (Part I)." Chemistry LibreTexts, [Link]. Accessed December 30, 2025.

-

Oregon State University. "CH362: Use of IR Spectrometer with an ATR cell." Oregon State University, [Link]. Accessed December 30, 2025.

-

Imperial College London. "Standard Operating Procedure (SOP) Title: NMR Sample Preparation." Imperial College London, [Link]. Accessed December 30, 2025.

-

SCION Instruments. "Sample preparation GC-MS." SCION Instruments, [Link]. Accessed December 30, 2025.

-

ResearchGate. "MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom)..." ResearchGate, [Link]. Accessed December 30, 2025.

-

Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS." Chemguide, [Link]. Accessed December 30, 2025.

-

National Institute of Advanced Industrial Science and Technology (AIST). "AIST:SDBS Help." SDBS, [Link]. Accessed December 30, 2025.

-

NMRS.io. "13C | Solvent | NMR Chemical Shifts." NMRS.io, [Link]. Accessed December 30, 2025.

-

DTIC. "NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES." DTIC, [Link]. Accessed December 30, 2025.

-

Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy Online, [Link]. Accessed December 30, 2025.

-

Doc Brown's Chemistry. "cyclopropane low high resolution H-1 proton nmr spectrum." Doc Brown's Chemistry, [Link]. Accessed December 30, 2025.

-

University of Wisconsin. "NMR Spectroscopy – 1H NMR Chemical Shifts." University of Wisconsin, [Link]. Accessed December 30, 2025.

-

P212121 Store. "this compound | CAS 6542-60-5." P212121 Store, [Link]. Accessed December 30, 2025.

-

LibreTexts. "NMR - Interpretation." Chemistry LibreTexts, [Link]. Accessed December 30, 2025.

-

Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Emery Pharma, [Link]. Accessed December 30, 2025.

Sources

- 1. This compound | 6542-60-5 [chemicalbook.com]

- 2. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 环丙基乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 2-Cyclopropylacetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry

In the landscape of contemporary medicinal chemistry and organic synthesis, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its rigid, strained three-membered ring imparts a range of desirable physicochemical properties to molecules, including enhanced metabolic stability, increased potency, and improved membrane permeability.[1] This guide focuses on a key building block that provides access to this valuable functionality: 2-cyclopropylacetonitrile. The official IUPAC name for this compound is 2-cyclopropylacetonitrile .[2] It is also commonly referred to as cyclopropylacetonitrile or cyclopropaneacetonitrile.[2]

This document serves as a comprehensive technical resource for researchers and professionals in drug development and the broader chemical sciences. It will provide an in-depth exploration of the synthesis, properties, and applications of 2-cyclopropylacetonitrile, with a particular focus on its role as a strategic intermediate in the creation of novel therapeutics.

Physicochemical and Spectroscopic Profile of 2-Cyclopropylacetonitrile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and development.

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 6542-60-5 | [3] |

| Molecular Formula | C₅H₇N | [3][4] |

| Molecular Weight | 81.12 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 142-144 °C | [3] |

| Density | ~0.878 g/mL at 25 °C | [6] |

| Refractive Index | ~1.4235 at 20 °C | [3] |

| Solubility | Miscible with water, methylene chloride, and alcohols. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2-cyclopropylacetonitrile.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 2-cyclopropylacetonitrile is characterized by distinct signals corresponding to the cyclopropyl and methylene protons. A typical spectrum in CDCl₃ exhibits a doublet for the two protons of the methylene group adjacent to the nitrile, a multiplet for the single proton on the cyclopropyl ring attached to the methylene group, and two multiplets for the remaining four protons of the cyclopropyl ring.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides further confirmation of the structure, showing characteristic peaks for the nitrile carbon, the methylene carbon, and the carbons of the cyclopropyl ring.

-

IR (Infrared) Spectroscopy: The IR spectrum of 2-cyclopropylacetonitrile displays a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. Other significant peaks correspond to C-H stretching and bending vibrations of the cyclopropyl and methylene groups.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing the purity and confirming the molecular weight of 2-cyclopropylacetonitrile. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 81, corresponding to the molecular weight of the compound.[2]

Synthesis of 2-Cyclopropylacetonitrile: A Comparative Overview of Key Methodologies

Several synthetic routes to 2-cyclopropylacetonitrile have been developed, each with its own advantages and considerations. The choice of method often depends on factors such as the availability of starting materials, desired scale, and safety considerations.

Method 1: Nucleophilic Substitution of a Cyclopropylmethyl Halide

This is a widely employed method that involves the reaction of a cyclopropylmethyl halide (typically bromide or chloride) with an alkali metal cyanide.

Reaction Scheme:

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 6542-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Cyclopropylacetonitrile | 6542-60-5 [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of Cyclopropylacetonitrile

Abstract

Cyclopropylacetonitrile, a structurally unique molecule combining a strained three-membered ring with a reactive nitrile functional group, stands as a cornerstone in modern synthetic chemistry. Its distinct electronic and steric properties make it a highly sought-after building block in the design and synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, spectroscopic signature, computational analysis, synthesis, reactivity, and applications. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization in research and development.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a privileged motif in medicinal chemistry, renowned for its ability to impart favorable pharmacological properties to drug candidates.[1][] Its rigid, three-dimensional structure can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and modulate physicochemical properties such as lipophilicity and aqueous solubility. When appended to a reactive handle like the nitrile group, the resulting molecule, this compound, becomes a powerful and versatile intermediate for the synthesis of a diverse array of complex molecules.[][3][4][5] This guide will explore the fundamental characteristics of this compound that underpin its utility.

Molecular Structure and Spectroscopic Profile

The unique chemical behavior of this compound is a direct consequence of its molecular architecture. The strained cyclopropane ring, with its ~60° internal bond angles, possesses significant sp² character in its C-C bonds, often referred to as "bent bonds." This feature influences the electronic properties of the adjacent methylene and nitrile groups.

Molecular Geometry

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C-C (ring) | C1-C2 | ~1.51 | - |

| C-C (exocyclic) | C1-C3 | ~1.50 | - |

| C-C (nitrile) | C3-C4 | ~1.47 | - |

| C≡N | C4≡N | ~1.16 | - |

| C-H (ring) | C-H | ~1.08 | - |

| C-H (methylene) | C-H | ~1.09 | - |

| Angle | C2-C1-C3 | - | ~118 |

| Angle | C1-C3-C4 | - | ~112 |

| Angle | C3-C4-N | - | ~178 (near linear) |

Note: These values are estimations based on standard bond lengths and angles for similar chemical environments and may vary slightly from experimental values. DFT calculations would provide more precise theoretical values.[6][7]

The near-tetrahedral angles of the methylene bridge and the linear geometry of the nitrile group are key structural features. The interaction between the bent bonds of the cyclopropyl ring and the π-system of the nitrile is a subject of interest in understanding its reactivity.

Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic fingerprint.

The proton NMR spectrum is characterized by the upfield signals of the cyclopropyl protons, a consequence of the ring current effect of the strained ring.[8]

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3-2.4 | d | 2H | -CH₂-CN |

| ~1.0-1.2 | m | 1H | -CH- (cyclopropyl) |

| ~0.6-0.8 | m | 2H | -CH₂- (cyclopropyl) |

| ~0.2-0.4 | m | 2H | -CH₂- (cyclopropyl) |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm. Data is approximate and may vary based on instrument and conditions.[9]

The diastereotopic nature of the methylene protons on the cyclopropane ring results in complex multiplets. The downfield shift of the methylene protons adjacent to the nitrile group is due to the electron-withdrawing effect of the cyano group.

The ¹³C NMR spectrum provides complementary information about the carbon framework.[9][10]

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~118-120 | -C≡N |

| ~20-22 | -CH₂-CN |

| ~8-10 | -CH- (cyclopropyl) |

| ~4-6 | -CH₂- (cyclopropyl) |

Solvent: CDCl₃. Data is approximate and may vary.

The nitrile carbon appears significantly downfield, while the cyclopropyl carbons are found in the upfield region, characteristic of strained ring systems.

The IR spectrum is dominated by a sharp, strong absorption band characteristic of the nitrile group.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Strong, Sharp | C≡N stretch |

| ~3000-3100 | Medium | C-H stretch (cyclopropyl) |

| ~2850-2950 | Medium | C-H stretch (methylene) |

| ~1450 | Medium | CH₂ scissoring |

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is typically observed at m/z = 81.[5][8] Common fragmentation pathways involve the loss of the nitrile group, cleavage of the cyclopropane ring, and rearrangements.[4][11][12]

Computational Chemistry Insights

Modern computational chemistry provides powerful tools to understand the electronic structure and reactivity of molecules like this compound.[13][14][15]

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule.[11][16] For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

-

HOMO: The HOMO is likely to have significant contributions from the "bent bonds" of the cyclopropane ring and the σ-bonds of the methylene group, making these regions susceptible to electrophilic attack.

-

LUMO: The LUMO is expected to be localized primarily on the π* orbital of the C≡N triple bond. This indicates that the carbon atom of the nitrile group is the primary site for nucleophilic attack.

Caption: FMO diagram illustrating reactivity sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis can provide a more detailed picture of the bonding and electronic distribution. It would likely confirm the high p-character of the exocyclic orbitals of the cyclopropyl carbons and the significant polarization of the C≡N bond, with a partial positive charge on the carbon and a partial negative charge on the nitrogen. This charge distribution further supports the nitrile carbon as the primary electrophilic site.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the starting materials and desired scale. A common and effective laboratory-scale synthesis involves the dehydration of cyclopropylacetaldehyde oxime.

Experimental Protocol: Synthesis from Cyclopropylacetaldehyde Oxime[9]

This protocol provides a reliable method for the preparation of this compound.

Materials:

-

Cyclopropylacetaldehyde oxime

-

Acetic anhydride

-

Ethyl acetate

-

50 mL three-necked flask

-

Reflux condenser

-

Thermometer

-

Stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 50 mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge cyclopropylacetaldehyde oxime (16.8 g, 0.17 mol) and ethyl acetate (20 mL).

-

Addition of Acetic Anhydride: While stirring, add acetic anhydride (18.2 g, 0.18 mol) dropwise to the mixture over 30 minutes, maintaining the temperature at approximately 25°C.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

-

Work-up: After cooling to room temperature, remove the ethyl acetate by rotary evaporation.

-

Purification: Purify the crude product by vacuum distillation (e.g., 75°C at 110 mmHg) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the chemistry of the nitrile group, which can be transformed into a variety of other functional groups.

Hydrolysis

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide.

-

Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄) and heat will convert the nitrile to cyclopropylacetic acid.

-

Basic Hydrolysis: Reaction with a strong base (e.g., NaOH) followed by an acidic workup also yields cyclopropylacetic acid.[17] Partial hydrolysis to the amide can sometimes be achieved under milder basic conditions.

Reduction

The nitrile group can be reduced to a primary amine, cyclopropylethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is crucial for incorporating the cyclopropylethylamine moiety into pharmaceutical targets.

Reactions with Organometallic Reagents

Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group.[10] The initial imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-cyclopropylpropan-2-one.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[][3][4][5][18][19]

Pharmaceutical Applications

The cyclopropyl and nitrile moieties are present in numerous drug candidates and approved pharmaceuticals. This compound serves as a key precursor to cyclopropyl-containing amines, ketones, and carboxylic acids, which are then incorporated into larger drug scaffolds. While direct synthesis of a marketed drug starting from this compound is not always explicitly published in primary literature, its derivatives are instrumental. For instance, cyclopropylamine, which can be derived from this compound, is a key component in several antiviral and antidepressant medications.[20]

Agrochemical Applications

In the agrochemical industry, the cyclopropyl group is known to enhance the efficacy and selectivity of herbicides, insecticides, and fungicides. This compound provides a convenient starting point for the synthesis of these complex agrochemicals.[][3]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[8]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-